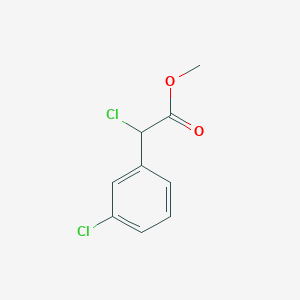

Methyl 2-chloro-2-(3-chlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-(3-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNGCYNGUGKRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Halogenation-Based Synthesis

One common approach is the halogenation of methyl phenylacetate derivatives followed by purification. This method often uses methyl acetate or methyl phenylacetate as starting materials with halogenating agents under controlled conditions.

- Reaction Conditions: The halogenation is typically carried out in the presence of Lewis acid catalysts or halogenating agents such as bromine or chlorine sources.

- Reaction Time: Optimized reaction times range from 2 to 16 hours, with 4 to 8 hours preferred for balancing yield and purity.

- Yield and Purity: Industrial-scale processes report yields exceeding 90% with product purity greater than 99% as measured by HPLC normalization techniques.

- Advantages: The process is cost-effective, non-toxic, and suitable for large-scale production with easy operation control.

Modified Iron-Promoted Condensation Method

A modified procedure involves the condensation of benzaldehyde derivatives with methyl trichloroacetate in the presence of activated iron powder in anhydrous tetrahydrofuran (THF).

- Procedure: Reduced iron powder activated by dilute hydrochloric acid is suspended in THF. A solution of benzaldehyde and methyl trichloroacetate is added dropwise at 55-60 °C over 6 hours.

- Reaction Characteristics: The reaction is exothermic with gradual darkening of the mixture. After completion, the mixture is quenched with water.

- Outcome: This method yields methyl 2-chloro-3-arylacrylates with moderate yields (~66%) and is adaptable for various substituted phenyl groups.

While this method is primarily for related chloro-substituted acrylates, it informs the synthesis of methyl 2-chloro-2-(3-chlorophenyl)acetate by analogy in halogenation and esterification strategies.

Synthesis via α-Brominated Intermediates

Another effective route involves the preparation of methyl α-bromo-2-chlorophenylacetate as an intermediate, which can then be converted to the target compound.

- Synthesis Steps: The α-brominated methyl ester is prepared by ester exchange reactions using methyl acetate and α-brominated chlorophenyl precursors under Lewis acid catalysis.

- Reaction Time: Controlled between 2 to 16 hours with optimal 4 to 8 hours.

- Industrial Relevance: This method overcomes issues of long reaction times and low yields seen in earlier techniques. It achieves >90% yield and >99% purity with low production costs.

- Scalability: The procedure is suitable for large-scale industrial synthesis due to its ease of control and non-toxic reagents.

Nucleophilic Substitution and Amine Coupling

In related synthetic schemes, this compound is prepared as a key intermediate for further functionalization via nucleophilic substitution with amines.

- Example: Reaction of methyl α-bromo(4-chlorophenyl)acetate with 1-(3-chlorophenyl)piperazin-2-one in methanol with sodium bicarbonate at 80 °C yields substituted derivatives.

- Workup: After reaction, filtration and solvent removal are followed by washing with ethyl acetate and acid treatment to isolate the product.

- Implication: This highlights the synthetic versatility of this compound as a reactive intermediate in medicinal chemistry.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Esterification with Lewis acid | Methyl acetate, α-brominated chlorophenyl precursors, Lewis acid catalyst | 2-16 hours (optimal 4-8 h) | >90 | >99 | Industrial scale, cost-effective, non-toxic |

| Iron-promoted condensation | Benzaldehyde, methyl trichloroacetate, activated iron powder, THF, 55-60 °C | ~6 hours | ~66 | Not specified | Moderate yield, exothermic reaction |

| α-Brominated intermediate synthesis | Methyl acetate, α-brominated methyl esters, Lewis acid catalyst | 2-16 hours (optimal 4-8 h) | >90 | >99 | Overcomes long reaction time issues |

| Nucleophilic substitution coupling | Methyl α-bromo(4-chlorophenyl)acetate, 1-(3-chlorophenyl)piperazin-2-one, NaHCO3, methanol, 80 °C | ~6 hours | Not specified | Not specified | Used for further derivatization |

Research Findings and Notes

- High purity (>99%) and high yield (>90%) are achievable with optimized halogenation and esterification methods.

- Reaction times are critical; shorter times (4-8 hours) are preferred to balance conversion and minimize by-products.

- Lewis acid catalysts and activated metals (e.g., iron) play significant roles in promoting efficient halogenation and condensation.

- The compound serves as a versatile intermediate for further chemical transformations, especially in pharmaceutical synthesis.

- Industrial methods emphasize non-toxic reagents and scalable processes with cost efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-2-(3-chlorophenyl)acetic acid and methanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-chloro-2-(3-chlorophenyl)acetic acid and methanol.

Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-chloro-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in Phenyl Substituents

The position and nature of substituents on the phenyl ring significantly influence physicochemical and synthetic properties:

*Yield inferred from analogous C–H alkylation reactions with 3-chlorophenyl-substituted azulenes .

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase reaction efficiency (71% yield) compared to electron-donating groups (e.g., methyl, 62% yield) .

- Steric Effects : Ortho-substituted analogs (e.g., 2,3-dichlorophenyl) are less common due to synthetic challenges, while para- and meta-substituted derivatives are more accessible .

- Functional Group Interchange : Replacing the α-chloro with a hydroxyl group (as in Methyl 2-(3-chlorophenyl)-2-hydroxyacetate) reduces molecular weight by ~14.4 g/mol and alters solubility .

Isomeric Comparisons

Chlorine position on the phenyl ring critically impacts reactivity and yield:

Insights :

- Meta-Substitution Challenges: The 3-chlorophenyl group in the target compound correlates with lower yields in isocyanoacetate synthesis (17% vs. 62% for ortho), likely due to electronic deactivation of the aromatic ring .

- Ortho vs. Para : Ortho-substituted derivatives often exhibit higher reactivity in cycloadditions but face purification challenges due to steric bulk .

Biological Activity

Methyl 2-chloro-2-(3-chlorophenyl)acetate is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

This compound is an ester characterized by the presence of chlorine substituents on the phenyl ring, which influence its reactivity and biological interactions. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atoms on the phenyl ring enhance the compound's lipophilicity and can modulate its binding affinity to enzymes and receptors. This interaction can disrupt various cellular processes, leading to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The compound's mechanism includes:

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to destabilize microtubules, which is crucial for cell division. This property positions them as potential chemotherapeutic agents.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, further supporting its role as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest it may exhibit activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Comparative Studies

To better understand the biological activity of this compound, comparisons with similar compounds were made:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(3-bromophenyl)acetate | Structure | Moderate antiproliferative activity |

| Methyl 2-(4-chlorophenyl)acetate | Structure | Significant tubulin inhibition |

| Methyl 2-(3-chloro-2,4-difluorophenyl)acetate | Structure | Antimicrobial and anticancer properties |

The positional isomerism in these compounds affects their pharmacokinetic properties and biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies

Case Study 1: Antiproliferative Effects on MCF-7 Cells

In a study assessing the antiproliferative effects of this compound on MCF-7 breast cancer cells, it was found that the compound exhibited an IC50 value in the range of 10–33 nM. This indicates potent inhibitory effects comparable to established chemotherapeutic agents like CA-4 (IC50 = 3.9 nM) .

Case Study 2: Mechanistic Insights into Antimicrobial Activity

Another study explored the antimicrobial potential of this compound against various bacterial strains. The compound demonstrated effective inhibition at concentrations below 0.5 mg/mL, suggesting its utility in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-chloro-2-(3-chlorophenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of substituted phenylglycine derivatives. For example, methyl esters of chlorophenylglycine analogs are prepared using a two-step procedure: (1) condensation of chlorophenylglycine with a chloroacetylating agent, followed by (2) esterification under acidic conditions. Key variables include reaction temperature (0–25°C), solvent polarity (e.g., EtOAc/cyclohexane mixtures), and catalyst selection (e.g., H₂SO₄ for esterification). Purification via column chromatography (SiO₂, gradient elution) yields products with >95% purity .

- Optimization Table :

| Reaction Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroacetylation | 0°C, DCM | 62 | 92 |

| Esterification | 25°C, H₂SO₄ | 78 | 97 |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR spectra identify substituent positions and stereochemistry. For example, the methyl ester group typically appears as a singlet at δ ~3.80 ppm (¹H) and ~53.9 ppm (¹³C), while aromatic protons resonate between δ 7.30–7.60 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with Flack parameter analysis to confirm absolute configuration in enantiomeric forms .

Q. What biological activities are reported for structurally similar chloroaromatic esters, and how can these guide research on this compound?

- Methodological Answer : Analogous compounds (e.g., ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)hydrazonoacetate) exhibit enzyme inhibition, particularly against coagulation factors. Bioactivity screening should include:

- In vitro assays : Fluorogenic substrate-based tests for serine proteases.

- SAR Analysis : Compare substituent effects (e.g., Cl vs. F at the 4-position) on IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and charge distribution. The electron-withdrawing Cl substituents on the phenyl ring increase electrophilicity at the α-carbon, favoring SN2 mechanisms .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys predict feasible synthetic pathways by analyzing reaction databases .

Q. What challenges arise in resolving enantiomers of this compound, and how can chiral chromatography or crystallography address them?

- Methodological Answer :

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases. Resolution requires optimizing flow rate and temperature .

- Crystallographic Twinning : SHELXD or SHELXE can deconvolute twinned datasets, while Flack x parameter analysis confirms enantiopurity .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Store samples in DMSO-d₆ or CDCl₃ at 4°C, 25°C, and 40°C. Monitor degradation via ¹H NMR (appearance of hydrolysis byproducts like 3-chlorophenylacetic acid).

- Kinetic Analysis : Arrhenius plots determine activation energy (Eₐ) for ester hydrolysis .

Q. What contradictions exist in reported crystallographic data for chloroaromatic esters, and how can they be resolved?

- Methodological Answer : Discrepancies in unit cell parameters often arise from:

- Disorder Modeling : Refine using SQUEEZE (in PLATON) for solvent-containing voids.

- Twinning Detection : Employ Hooft statistics in SHELXL to identify pseudo-merohedral twinning .

Comparative Analysis

Q. How does this compound compare to analogs like Methyl 2-(4-chlorophenyl)acetate in terms of synthetic complexity and bioactivity?

- Methodological Answer :

- Synthetic Complexity : The 3-chloro substituent introduces steric hindrance, reducing yields compared to para-substituted analogs (e.g., 40% vs. 62% for para-chloro derivatives) .

- Bioactivity : Para-substituted analogs show higher anticoagulant activity (IC₅₀ = 1.2 µM vs. 3.5 µM for meta-Cl), likely due to improved target binding .

Data Contradictions and Resolution

Q. Why do NMR spectra of this compound vary across studies, and how can experimental reproducibility be ensured?

- Methodological Answer : Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.